molecular formula C22H30ClN3O3S2 B560176 methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride

Cat. No.: B560176
M. Wt: 484.1 g/mol
InChI Key: PIAFFJUUNXEDEW-PXPMWPIZSA-N
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Description

FTI 277 hydrochloride is a potent and selective inhibitor of farnesyl transferase, an enzyme responsible for the post-translational modification of proteins through farnesylation. This compound is particularly effective in inhibiting the farnesylation of Ras proteins, which play a crucial role in cell signaling pathways related to growth and differentiation. FTI 277 hydrochloride has shown promise in various scientific research applications, including cancer therapy and viral infection inhibition .

Biochemical Analysis

Biochemical Properties

FTI 277 HCl acts as a potent inhibitor of the enzyme farnesyltransferase, which is responsible for the post-translational modification of proteins, including the Ras proteins . This inhibition disrupts the normal function of these proteins, affecting various biochemical reactions within the cell .

Cellular Effects

FTI 277 HCl has been shown to inhibit cell growth and induce apoptosis in various cell types . It has also been found to inhibit the migration and invasion of cells in a time- and dose-dependent manner . Furthermore, FTI 277 HCl can inhibit hepatitis delta virus (HDV) infection .

Molecular Mechanism

The molecular mechanism of FTI 277 HCl involves the inhibition of farnesyltransferase, leading to the disruption of Ras protein processing . This results in the accumulation of inactive Ras-Raf complexes in the cytoplasm, thereby blocking oncogenic Ras signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, treatment with FTI 277 HCl has been shown to lead to a significant decrease in the survival of radioresistant cells . The effect of FTI 277 HCl is accompanied by a stimulation of postmitotic cell death and a reduction in G2/M-phase arrest in both cell types .

Dosage Effects in Animal Models

In animal models, FTI 277 HCl has been shown to be effective in inhibiting viremia in mice infected with hepatitis delta virus . The effectiveness of FTI 277 HCl in these models is dose-dependent .

Metabolic Pathways

FTI 277 HCl is involved in the metabolic pathway of protein farnesylation, a key process in the post-translational modification of proteins . By inhibiting farnesyltransferase, FTI 277 HCl disrupts this pathway, affecting the function of proteins such as Ras .

Subcellular Localization

The subcellular localization of FTI 277 HCl is likely to be influenced by its interaction with farnesyltransferase, which is typically located in the cytoplasm . By inhibiting this enzyme, FTI 277 HCl may affect the localization of the proteins it modifies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FTI 277 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the biphenyl core: This is achieved through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of the methionine methyl ester: This step involves the reaction of the biphenyl core with methionine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide.

    Addition of the amino-mercaptopropyl group: This is done through a nucleophilic substitution reaction, where the amino-mercaptopropyl group is introduced to the biphenyl core.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

Industrial production of FTI 277 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for coupling reactions, automated purification systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

FTI 277 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAFFJUUNXEDEW-PXPMWPIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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